N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid with 2-fluorobenzylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
25B-NBF: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
25C-NBF: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
34H-NBF: N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine
Uniqueness
N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure combined with the 2-fluorobenzyl group
Properties
Molecular Formula |
C19H19FN2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-6-4-5-7-14(12)20)10-13-16(24-2)8-9-17(25-3)18(13)22/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
QEYADYQHUIDCMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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